

analytical method for quantification of Antifungal agent 88 in biological samples

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Compound of Interest

Compound Name: Antifungal agent 88

Cat. No.: B12364901

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Application Note: AN88-BIOQ A Validated LC-MS/MS Method for the Quantification of Antifungal Agent 88 in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note describes a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of the novel **antifungal agent 88** in human plasma. The method utilizes a simple protein precipitation step for sample preparation, ensuring high throughput and efficiency. The chromatographic separation is achieved on a C18 column with a total run time of 5 minutes. The method has been fully validated according to the latest FDA and ICH M10 guidelines and demonstrates excellent performance in terms of linearity, accuracy, precision, and stability, making it suitable for therapeutic drug monitoring (TDM) and pharmacokinetic studies.^{[1][2]}

Introduction

Invasive fungal infections are a significant cause of morbidity and mortality, particularly in immunocompromised patients.^[3] **Antifungal agent 88** is a next-generation therapeutic agent developed for the treatment of these infections. Due to significant inter-individual pharmacokinetic variability, therapeutic drug monitoring is critical to optimize dosing, ensure

efficacy, and minimize toxicity.[4] While traditional methods like HPLC-UV exist, they often require complex sample preparation and lack sensitivity.[5] LC-MS/MS offers superior selectivity, sensitivity, and speed, making it the preferred platform for bioanalysis in clinical and research settings. This document provides a detailed protocol for the quantification of **Antifungal agent 88** in human plasma using a validated LC-MS/MS method.

Experimental Protocols

Materials and Reagents

- **Antifungal agent 88** reference standard
- **Antifungal agent 88-d4** (Internal Standard, IS)
- HPLC-grade methanol, acetonitrile, and water
- Formic acid (LC-MS grade)
- Human plasma (K2-EDTA)

Preparation of Standards and Quality Controls

Stock solutions of **Antifungal agent 88** and the internal standard (IS), **Antifungal agent 88-d4**, were prepared in methanol at a concentration of 1 mg/mL. A series of working standard solutions were prepared by serial dilution of the stock solution with 50:50 (v/v) methanol:water. Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working solutions into blank human plasma.

Sample Preparation Protocol

The method employs a simple protein precipitation technique for sample extraction.

- Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.
- Pipette 100 µL of plasma sample, calibration standard, or QC into the corresponding tubes.
- Add 20 µL of the internal standard working solution (**Antifungal agent 88-d4**, 500 ng/mL) to each tube and vortex briefly.

- Add 300 μ L of cold methanol containing 0.1% formic acid to each tube to precipitate proteins.
- Vortex vigorously for 1 minute.
- Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
- Carefully transfer 200 μ L of the supernatant to a clean 96-well plate or autosampler vial.
- Inject 5 μ L of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

Analysis was performed on a UHPLC system coupled to a triple quadrupole mass spectrometer with a heated electrospray ionization (HESI) source.

Parameter	Condition
LC System	High-Performance Liquid Chromatography System
Column	C18 Column (e.g., Zorbax SB-C18, 2.1 x 50 mm, 1.8 µm)
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Flow Rate	0.4 mL/min
Gradient	10% B to 95% B in 3.0 min, hold at 95% B for 1.0 min, return to 10% B and re-equilibrate for 1.0 min
Column Temperature	40°C
Injection Volume	5 µL
MS System	Triple Quadrupole Mass Spectrometer
Ionization Mode	Heated Electrospray Ionization (HESI), Positive
MRM Transitions	Antifungal 88: 488.2 → 355.1; Antifungal 88-d4 (IS): 492.2 → 359.1
Capillary Voltage	4000 V
Source Temperature	350°C

Bioanalytical Method Validation

The method was validated following the guidelines of the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) M10. The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Selectivity and Linearity

No significant interfering peaks from endogenous plasma components were observed at the retention times of **Antifungal agent 88** and its IS. The method was linear over the

concentration range of 10 to 5000 ng/mL.

Table 1: Calibration Curve Summary

Analyte	Calibration Range (ng/mL)	Regression Model	Weighting	Mean r^2 (n=3)
Antifungal Agent 88	10 - 5000	Linear	1/x ²	>0.995

Accuracy and Precision

Intra- and inter-assay accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). The results met the acceptance criteria of $\pm 15\%$ ($\pm 20\%$ for LLOQ).

Table 2: Intra-Assay Accuracy and Precision (n=5)

QC Level	Nominal Conc. (ng/mL)	Mean Measured Conc. (ng/mL)	Accuracy (%)	Precision (%CV)
LLOQ	10	10.8	108.0	9.5
LQC	30	28.9	96.3	6.2
MQC	300	305.1	101.7	4.1
HQC	4000	4112.7	102.8	3.5

Table 3: Inter-Assay Accuracy and Precision (n=15, 3 runs)

QC Level	Nominal Conc. (ng/mL)	Mean Measured Conc. (ng/mL)	Accuracy (%)	Precision (%CV)
LLOQ	10	11.1	111.0	11.8
LQC	30	29.4	98.0	8.1
MQC	300	309.6	103.2	5.5
HQC	4000	4065.2	101.6	4.8

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at LQC and HQC levels. Recovery was consistent and reproducible, while the matrix effect was found to be negligible.

Table 4: Extraction Recovery and Matrix Effect

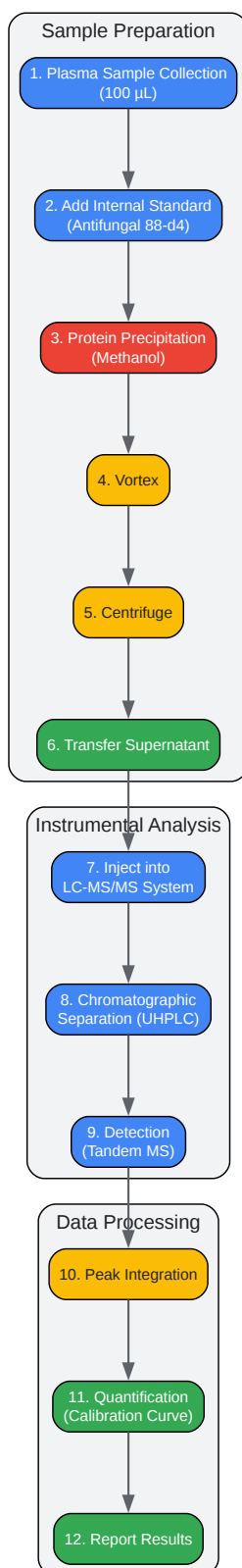
QC Level	Mean Extraction Recovery (%)	Mean Matrix Effect (%)
LQC	91.5	98.2
HQC	93.8	101.5

Stability

Antifungal agent 88 was found to be stable in human plasma under various storage and handling conditions, including bench-top (4 hours), freeze-thaw cycles (3 cycles), and long-term storage (-80°C for 90 days).

Experimental Workflow Visualization

The overall workflow for the quantification of **Antifungal agent 88** in biological samples is depicted below.



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